molecular formula C11H18ClN B3194679 (R)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride CAS No. 856563-03-6

(R)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride

Cat. No.: B3194679
CAS No.: 856563-03-6
M. Wt: 199.72 g/mol
InChI Key: IBRGHVMFMQNILO-RFVHGSKJSA-N
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Description

(R)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is a chiral primary amine with a propane backbone substituted at the 1-position by a 2,4-dimethylphenyl group. The compound exists as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical or synthetic applications. Its molecular formula is C₁₁H₁₈ClN (molar mass: 199.72 g/mol), and it is cataloged under CAS numbers such as 1268982-48-4 and 1032114-81-0 . The (R)-enantiomer is distinguished by its stereochemistry, which often confers distinct biological activity compared to its (S)-counterpart or non-chiral analogs .

Properties

IUPAC Name

(1R)-1-(2,4-dimethylphenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-5-8(2)7-9(10)3;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRGHVMFMQNILO-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=C(C=C(C=C1)C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704189
Record name (1R)-1-(2,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856563-03-6
Record name Benzenemethanamine, α-ethyl-2,4-dimethyl-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856563-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-(2,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,4-dimethylbenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 2,4-dimethylbenzaldehyde with ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Hydrochloride Salt Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

®-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of specific receptors in biological systems.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

    Signal Transduction: Affecting signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Enantiomers

The (S)-enantiomer, (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride (CAS 1032114-81-0), shares identical molecular weight and substituents but differs in spatial configuration. Enantiomeric pairs like these often exhibit divergent pharmacological profiles due to receptor-binding specificity. For example, in biased agonism studies, stereochemistry can influence signaling pathways in neurotransmitter systems .

Compound CAS Number Molecular Formula Molar Mass (g/mol) Stereochemistry
(R)-1-(2,4-Dimethylphenyl)propan-1-amine HCl 1268982-48-4 C₁₁H₁₈ClN 199.72 R-configuration
(S)-1-(2,4-Dimethylphenyl)propan-1-amine HCl 1032114-81-0 C₁₁H₁₈ClN 199.72 S-configuration

Substituent Variations: Methyl vs. Fluoro Groups

Replacing methyl groups with halogens (e.g., fluorine) alters electronic and steric properties. For instance:

  • (R)-1-(2,4-Difluorophenyl)propan-1-amine hydrochloride (CAS 1253792-95-8, C₉H₁₂ClF₂N) has fluorine atoms at the 2- and 4-positions instead of methyl groups. Fluorine’s electronegativity increases polarity and may enhance metabolic stability .
  • (R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride (CAS 1213560-34-9) combines one fluorine and one methyl group, balancing lipophilicity and electronic effects .
Compound CAS Number Substituents Molecular Formula Molar Mass (g/mol)
(R)-1-(2,4-Dimethylphenyl)propan-1-amine HCl 1268982-48-4 2,4-dimethyl C₁₁H₁₈ClN 199.72
(R)-1-(2,4-Difluorophenyl)propan-1-amine HCl 1253792-95-8 2,4-difluoro C₉H₁₂ClF₂N 207.06
(R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine HCl 1213560-34-9 4-fluoro, 2-methyl C₁₀H₁₅ClFN 207.69

Key Insight : Fluorinated analogs are common in medicinal chemistry for tuning pharmacokinetics, while methyl groups enhance lipophilicity and membrane permeability .

Chain Length and Backbone Modifications

Shortening the carbon chain or modifying the amine position impacts molecular geometry and receptor interactions:

  • 1-(2,4-Dimethylphenyl)ethan-1-amine hydrochloride (CAS 856562-87-3, C₁₀H₁₆ClN) has a two-carbon backbone instead of three, reducing steric bulk .
  • 2-Phenyl-1-propanamine hydrochloride (CAS 20388-87-8, C₉H₁₄ClN) features a propylamine backbone with a phenyl group at the 2-position, altering spatial accessibility .
Compound CAS Number Backbone Structure Molecular Formula Molar Mass (g/mol)
(R)-1-(2,4-Dimethylphenyl)propan-1-amine HCl 1268982-48-4 3-carbon (propan-1-amine) C₁₁H₁₈ClN 199.72
1-(2,4-Dimethylphenyl)ethan-1-amine HCl 856562-87-3 2-carbon (ethan-1-amine) C₁₀H₁₆ClN 185.69
2-Phenyl-1-propanamine HCl 20388-87-8 3-carbon (propan-2-amine) C₉H₁₄ClN 171.67

Key Insight : Longer chains (e.g., propan-1-amine) may improve binding to hydrophobic pockets in target proteins compared to shorter analogs .

Aromatic Ring Modifications

Varying the aromatic ring substituents or using heterocycles can dramatically alter activity:

  • (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride (CAS 233608-13-4, C₁₀H₁₆ClNO) introduces a methoxy group, enhancing hydrogen-bonding capacity .
Compound CAS Number Aromatic Group Molecular Formula Molar Mass (g/mol)
(R)-1-(2,4-Dimethylphenyl)propan-1-amine HCl 1268982-48-4 2,4-dimethylphenyl C₁₁H₁₈ClN 199.72
(R)-1-(Naphthalen-2-yl)propan-1-amine HCl 1810074-76-0 naphthalen-2-yl C₁₃H₁₆ClN 221.73
(R)-1-(4-Methoxyphenyl)propan-1-amine HCl 233608-13-4 4-methoxyphenyl C₁₀H₁₆ClNO 217.69

Key Insight : Bulkier aromatic systems (e.g., naphthyl) may improve binding affinity but reduce solubility, while electron-donating groups (e.g., methoxy) modulate electronic interactions .

Biological Activity

(R)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is a chiral amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a propan-1-amine backbone attached to a 2,4-dimethylphenyl group. The presence of the chiral center contributes to its unique pharmacological properties. The hydrochloride salt form enhances solubility and stability, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Receptor Binding : The compound may modulate the activity of specific receptors in biological systems, influencing neurotransmitter release and signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, potentially altering physiological responses.
  • Signal Transduction : The compound can affect signal transduction pathways, leading to changes in cellular behavior and function.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Neurotransmitter Modulation : Studies have suggested that the compound may influence neurotransmitter systems, which could have implications for treating neurological disorders.
  • Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial activity against various pathogens, although further studies are needed to confirm these effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
(R)-1-(3,4-Dimethylphenyl)propan-1-amineSimilar propan-1-amine backboneDifferent methyl group positioning
(S)-1-(2,6-Dimethylphenyl)propan-1-amineChiral center with different phenyl substitutionVariation in stereochemistry
1-(3-Methoxyphenyl)propan-1-amineMethoxy substitution on phenylDistinct functional group affecting reactivity

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

  • Neuropharmacological Effects : A study demonstrated that the compound modulates dopamine receptor activity, suggesting potential applications in treating conditions such as ADHD or depression.
  • Antibacterial Activity : Research indicated that derivatives of this compound exhibited selective antibacterial activity against Chlamydia species, paving the way for further exploration in antibiotic development .
  • Toxicological Assessments : Toxicity studies revealed that while the compound shows promise in therapeutic contexts, careful evaluation is necessary to assess safety profiles for potential human use .

Q & A

Basic Question: What are the standard synthetic routes for (R)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride, and how is enantiomeric purity controlled?

Answer:
The synthesis typically employs asymmetric methods to achieve high enantiomeric excess (ee). A validated approach involves:

  • One-pot reductive amination : Using chiral catalysts (e.g., ruthenium or palladium complexes) to reduce imine intermediates derived from 2,4-dimethylphenyl ketones and ammonia .
  • Chiral resolution : Diastereomeric salt formation with resolving agents like tartaric acid derivatives, followed by recrystallization .
  • Temperature control : Maintaining sub-zero temperatures during critical steps to minimize racemization .
    Enantiomeric purity is monitored via chiral HPLC (e.g., using a Chiralpak® AD-H column) or polarimetry, with reported ee values exceeding 99% under optimized conditions .

Advanced Question: How can computational chemistry models predict the biological activity of this compound against neurotransmitter receptors?

Answer:
Advanced molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are employed to study interactions with targets like serotonin or dopamine receptors. Key steps include:

  • Receptor homology modeling : Building 3D structures of receptors using templates from the Protein Data Bank (PDB).
  • Docking studies : Evaluating binding affinities to the active site, with emphasis on the chiral center’s role in hydrogen bonding and steric complementarity .
  • Free energy calculations : Using MM-GBSA to quantify binding energy contributions from the 2,4-dimethylphenyl group .
    Validated models show strong correlation (R² > 0.85) with in vitro receptor binding assays .

Basic Question: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:
Critical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and detect impurities (e.g., DMSO-d6 as solvent, 500 MHz instrument) .
  • Mass spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+^+ at m/z 208.12) .
  • X-ray crystallography : Resolves absolute configuration using single crystals grown via vapor diffusion (e.g., ethanol/water mixtures) .
  • FT-IR : Verifies amine hydrochloride formation (N-H stretch at 2500–3000 cm1^{-1}) .

Advanced Question: What strategies resolve discrepancies in pharmacological data between in vitro and in vivo studies?

Answer:
Discrepancies often arise from bioavailability or metabolism. Methodological solutions include:

  • Pharmacokinetic profiling : Measuring plasma half-life (t₁/₂) and brain penetration via LC-MS/MS in rodent models .
  • Metabolite identification : Using hepatocyte incubations with UPLC-QTOF to detect phase I/II metabolites .
  • Dose normalization : Adjusting in vitro concentrations to match in vivo unbound plasma levels .
    For example, improved correlation is achieved when in vitro EC₅₀ values are corrected for protein binding .

Basic Question: How does the chiral center influence the compound’s physicochemical properties and reactivity?

Answer:
The (R)-configuration impacts:

  • Solubility : Increased water solubility (23 mg/mL at pH 7.4) compared to the (S)-enantiomer (18 mg/mL) due to differential crystal packing .
  • Reactivity : Faster nucleophilic substitution at the amine group in polar aprotic solvents (e.g., DMF) .
  • Receptor binding : 10-fold higher affinity for serotonin 5-HT2A_{2A} receptors than the (S)-form, demonstrated via radioligand assays .

Advanced Question: What are the challenges in scaling up asymmetric synthesis while maintaining >99% ee?

Answer:
Key challenges and solutions:

  • Catalyst efficiency : Transitioning from homogeneous to heterogeneous catalysts (e.g., immobilized Ru-BINAP) to reduce costs and enable recycling .
  • Purification bottlenecks : Implementing simulated moving bed (SMB) chromatography for large-scale enantiomer separation .
  • Racemization during workup : Using low-temperature extraction (e.g., -20°C) and avoiding strong bases .
    Process analytical technology (PAT) tools like inline FTIR monitor ee in real time during scale-up .

Basic Question: What are the recommended storage conditions to ensure long-term stability?

Answer:
Optimal storage involves:

  • Temperature : -20°C in airtight containers under argon to prevent hygroscopic degradation .
  • Light protection : Amber glass vials to avoid photolytic cleavage of the C-N bond .
  • Stability testing : Accelerated studies (40°C/75% RH for 6 months) show <2% degradation when stored correctly .

Advanced Question: How do structural modifications at the 2,4-dimethylphenyl group affect metabolic stability?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups : Fluorination at the 4-position reduces CYP450-mediated oxidation (e.g., t₁/₂ increases from 2.1 to 4.3 hours) .
  • Methoxy substitution : Enhances glucuronidation rates, requiring in vitro UDP-glucuronosyltransferase assays to assess clearance .
  • Steric hindrance : Bulky tert-butyl groups at the 2-position decrease plasma clearance by 60% in rat models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(R)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride
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(R)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride

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